molecular formula FeNaO8S2 B082795 Iron(3+) sodium disulphate CAS No. 13939-33-8

Iron(3+) sodium disulphate

Cat. No.: B082795
CAS No.: 13939-33-8
M. Wt: 271 g/mol
InChI Key: JLUIYMONJKWFGN-UHFFFAOYSA-J
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Description

Iron(3+) sodium disulphate (hypothetical formula: NaFe(SO₄)₂ or related variants) is a compound combining sodium (Na⁺), iron in the +3 oxidation state (Fe³⁺), and disulphate (S₂O₇²⁻) ions. Disulphate (pyrosulphate) ions are known for their role in acidic catalysis and oxidative processes, as seen in Fenton-like reactions involving Fe³⁺ and persulfate (S₂O₈²⁻) .

Properties

CAS No.

13939-33-8

Molecular Formula

FeNaO8S2

Molecular Weight

271 g/mol

IUPAC Name

sodium;iron(3+);disulfate

InChI

InChI=1S/Fe.Na.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4

InChI Key

JLUIYMONJKWFGN-UHFFFAOYSA-J

SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Fe+3]

Canonical SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Fe+3]

Other CAS No.

13939-33-8

Synonyms

iron(3+) sodium disulphate

Origin of Product

United States

Chemical Reactions Analysis

Formation and Decomposition of the Iron(III)-Thiosulfate Complex

Iron(III) ions react with sodium thiosulfate to form an unstable dark violet intermediate complex, [Fe(S₂O₃)₂(H₂O)₂]⁻ . The reaction proceeds as:

Fe3++2S2O32[Fe(S2O3)2(H2O)2]\text{Fe}^{3+}+2\text{S}_2\text{O}_3^{2-}\rightarrow [\text{Fe}(\text{S}_2\text{O}_3)_2(\text{H}_2\text{O})_2]^-

This complex decomposes over time as thiosulfate reduces Fe³⁺ to Fe²⁺, producing tetrathionate ions (S₄O₆²⁻):

2Fe3++2S2O322Fe2++S4O622\text{Fe}^{3+}+2\text{S}_2\text{O}_3^{2-}\rightarrow 2\text{Fe}^{2+}+\text{S}_4\text{O}_6^{2-}

The reaction’s color change (violet → colorless) serves as a kinetic marker .

Catalytic Mechanisms Involving Transition Metal Ions

Transition metal ions (e.g., Cu²⁺, Co²⁺, Mn²⁺) accelerate the reduction of Fe³⁺ by providing alternative reaction pathways. Experimental data from show significant rate variations:

Catalyst (Ion)Average Reaction Time (s)Relative Rate (1/time)
None~3000.0033
Cu²⁺10.830.092
Co²⁺~560.018
Fe²⁺~560.018

Key Catalytic Roles :

  • Cu²⁺ : Facilitates electron transfer via redox cycling (Cu²⁺ ↔ Cu⁺), lowering activation energy .

  • Fe²⁺ : Homogeneous catalysis through intermediate Fe²⁺/Fe³⁺ redox pairs .

  • Mn²⁺ : Stabilizes transition states through ligand exchange, though mechanisms remain debated .

pH and Ionic Strength Effects

The reaction is pH-sensitive, with acidic conditions favoring protonation of thiosulfate ligands, destabilizing the complex . At physiological ionic strength (~150 mM NaCl), conformational changes in iron complexes enhance solvent accessibility, promoting Fe³⁺ reduction .

Diagnostic Reactions for Fe³⁺ Identification

While not directly involving sodium thiosulfate, Fe³⁺ exhibits characteristic reactions:

  • With KSCN :

    Fe3++SCN[Fe(SCN)]2+(deep red coloration)[6]\text{Fe}^{3+}+\text{SCN}^-\rightarrow [\text{Fe}(\text{SCN})]^{2+}\quad (\text{deep red coloration})[6]
  • With K₄[Fe(CN)₆] :

    K++Fe3++[Fe(CN)6]4KFe[Fe(CN)6](Prussian blue precipitate)[6]\text{K}^++\text{Fe}^{3+}+[\text{Fe}(\text{CN})_6]^{4-}\rightarrow \text{KFe}[\text{Fe}(\text{CN})_6]\quad (\text{Prussian blue precipitate})[6]

Thermodynamic and Kinetic Considerations

  • Redox Potentials : Fe³⁺/Fe²⁺ (E=+0.77textVE^\circ =+0.77\\text{V}) and S₄O₆²⁻/S₂O₃²⁻ (E=+0.08textVE^\circ =+0.08\\text{V}) drive the spontaneous reaction .

  • Activation Energy : Catalysts reduce EaE_a by ~40–60%, as inferred from rate increases .

Comparison with Similar Compounds

Iron(III) Sulfate (Fe₂(SO₄)₃)

Key Properties :

  • CAS No.: 10028-22-5
  • Molecular Formula : Fe₂O₁₂S₃
  • Molecular Weight : 399.86 g/mol
  • Appearance : Grayish-white or yellow crystalline solid
  • Solubility : Highly water-soluble
  • Applications :
    • Water treatment (coagulant)
    • Catalyst in dye degradation via hydroxyl radical generation
    • Laboratory reagent

Sodium Disulphate (Na₂S₂O₇)

Key Properties :

  • CAS No.: 13870-29-6 (inferred from )
  • Molecular Formula : Na₂S₂O₇
  • Applications :
    • Reagent in chemical synthesis
    • Acidic pH stabilizer in Fenton-like processes

Comparison with Iron(3+) Sodium Disulphate :

  • Sodium disulphate lacks the Fe³⁺ ion, limiting its redox catalytic activity.
  • This compound would theoretically combine the oxidative power of Fe³⁺ with the acidic properties of disulphate ions.

Ferrous Sulfate (FeSO₄)

Key Properties :

  • CAS No.: 7720-78-7 (FeSO₄·7H₂O)
  • Oxidation State : Fe²⁺
  • Applications :
    • Nutritional supplement (iron source)
    • Reducing agent in industrial processes

Contrast with this compound :

  • Sodium disulphate’s acidic nature may improve Fe³⁺ solubility compared to neutral sulfates.

Ferric Pyrophosphate (Fe₄(P₂O₇)₃)

Key Properties :

  • CAS No.: 10058-44-3
  • Molecular Formula : Fe₄O₂₁P₆
  • Applications :
    • Food fortification (iron enrichment)
    • Pharmaceuticals

Comparison :

  • Pyrophosphate ligands offer higher stability than sulphate/disulphate, reducing reactivity in aqueous systems.
  • This compound would likely exhibit stronger oxidative behavior due to S₂O₇²⁻.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula CAS No. Molecular Weight (g/mol) Solubility in Water Key Applications
Iron(III) Sulfate Fe₂(SO₄)₃ 10028-22-5 399.86 High Water treatment, catalysis
Sodium Disulphate Na₂S₂O₇ 13870-29-6 238.10 Moderate Chemical synthesis
Ferrous Sulfate FeSO₄·7H₂O 7782-63-0 278.02 High Nutrition, reducing agent
Ferric Pyrophosphate Fe₄(P₂O₇)₃ 10058-44-3 745.21 Low Food fortification

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Iron(3+) sodium disulphate, and how can purity be verified?

  • Methodology : Synthesis typically involves controlled reactions between sodium disulfate (Na₂S₂O₇) and iron(III) salts (e.g., FeCl₃ or Fe₂(SO₄)₃) under acidic conditions. Purity verification includes titration (e.g., redox titration for Fe³+ quantification) and spectroscopic methods (UV-Vis for sulfate/disulfate ion detection). Crystallization under controlled humidity ensures anhydrous or hydrated forms .

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound’s structure?

  • Methodology : Use X-ray diffraction (XRD) for crystallographic analysis, complemented by FT-IR to identify S–O and Fe–O bonding. UV-Vis spectroscopy can monitor ligand-to-metal charge transfer transitions. Thermogravimetric analysis (TGA) assesses thermal stability and hydration states .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodology : Conduct stability assays by dissolving the compound in buffered solutions (pH 2–12) and monitoring changes via UV-Vis spectroscopy or ion chromatography over time. Precipitation of Fe(OH)₃ in alkaline conditions and sulfate/disulfate hydrolysis in acidic media are key degradation markers .

Advanced Research Questions

Q. What mechanistic role does this compound play in hydroxyl radical generation during Fenton-like reactions?

  • Methodology : Design experiments with controlled Fe³+/S₂O₇²⁻ ratios under UV irradiation. Use radical scavengers (e.g., methanol) and electron paramagnetic resonance (EPR) to detect •OH radicals. Kinetic studies (rate constants, Arrhenius plots) elucidate catalytic efficiency and pH dependence .

Q. How can computational modeling predict the interaction of this compound with biological macromolecules?

  • Methodology : Employ density functional theory (DFT) to model Fe³+ coordination with disulfate anions and docking simulations (e.g., AutoDock Vina) to study binding affinities with proteins or DNA. Validate predictions with spectroscopic data (e.g., fluorescence quenching assays) .

Q. What strategies resolve contradictions in reported redox behavior of this compound across studies?

  • Methodology : Perform meta-analysis of experimental conditions (e.g., oxygen levels, counterion effects). Reproduce conflicting studies under standardized protocols, using cyclic voltammetry to compare redox potentials. Statistical tools (e.g., ANOVA) identify significant variables .

Q. How does this compound affect electron transfer pathways in hybrid catalytic systems?

  • Methodology : Integrate the compound with semiconductors (e.g., TiO₂) or carbon matrices. Use electrochemical impedance spectroscopy (EIS) and transient absorption spectroscopy to track electron-hole pair dynamics. Compare performance with alternative Fe³+ salts .

Data Analysis and Contradiction Management

Q. How should researchers statistically analyze variability in this compound’s reactivity data?

  • Methodology : Apply false discovery rate (FDR) corrections for multiple comparisons (e.g., Benjamini-Hochberg method) and multivariate regression to isolate confounding factors (e.g., temperature, impurities). Use principal component analysis (PCA) to cluster datasets with similar trends .

Q. What experimental controls are critical when studying the compound’s interaction with organic pollutants?

  • Methodology : Include blanks (no catalyst), negative controls (e.g., Na₂S₂O₇ alone), and reference catalysts (e.g., Fe₂(SO₄)₃). Monitor pH, dissolved oxygen, and secondary byproducts via LC-MS or GC-MS to distinguish direct vs. indirect degradation pathways .

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